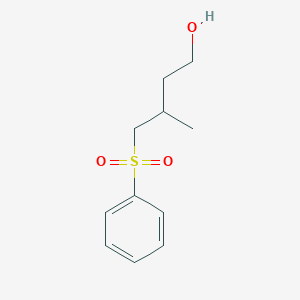
4-(Benzenesulfonyl)-3-methylbutan-1-ol
Cat. No. B8684719
Key on ui cas rn:
60012-69-3
M. Wt: 228.31 g/mol
InChI Key: DFGOTAOEHXQYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07101892B2
Procedure details


A solution of methanesulphonylbenzene (2.17 g, 13.9 mmol) in tetrahydrofuran (10 ml) was cooled to −78° C. and treated with butyllithium (1.6M in hexanes, 8.7 ml, 13.9 mmol) followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.68 ml, 13.9 mmol). The reaction was stirred at −78° C. for 15 minutes then methyl crotonate (7.36 ml, 69.5 mmol) added. The reaction was allowed to warm to room temperature and quenched with water. The mixture was extracted with ethyl acetate and the combined organic layers dried (MgSO4)and concentrated in vacuo. The residue was dissolved in dichloromethane (10 ml) and cooled to −5° C. A solution of diisobutylaluminium hydride in dichloromethane (1M, 27.8 ml, 27.8 mmol) was added and the reaction allowed to warm to room temperature. The mixture was diluted with aqueous ammonium carbonate solution and extracted with ethyl acetate. The combined organic layers were dried (MgSO4) and concentrated in vacuo. A portion of the residue was purified by preparative thin layer chromatography, eluting with 5% methanol/dichloromethane, to give the title compound.



Quantity
1.68 mL
Type
reactant
Reaction Step Three





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])=[O:3].C([Li])CCC.CN1CCCN(C)C1=O.[C:25](OC)(=[O:29])/[CH:26]=[CH:27]/[CH3:28].[H-].C([Al+]CC(C)C)C(C)C.ClCCl>O1CCCC1.C(=O)([O-])[O-].[NH4+].[NH4+]>[C:5]1([S:2]([CH2:1][CH:27]([CH3:28])[CH2:26][CH2:25][OH:29])(=[O:4])=[O:3])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
1.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
7.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)OC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
27.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at −78° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic layers dried (MgSO4)and concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dichloromethane (10 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the residue was purified by preparative thin layer chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% methanol/dichloromethane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
